molecular formula C21H20N6O2S B5409943 2-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B5409943
M. Wt: 420.5 g/mol
InChI Key: GDPXTSWQTCQFGJ-MYKKPKGFSA-N
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Description

2-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound that features a unique combination of pyrrole, pyridine, and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the nitropyridine group: This step involves the nitration of pyridine followed by the formation of the hydrazone derivative.

    Coupling of the pyrrole and nitropyridine moieties: This is typically done using a condensation reaction under acidic or basic conditions.

    Formation of the benzothiophene ring: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a thiocarbamide and a cyanoacetic ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and benzothiophene rings.

    Reduction: The nitro group in the nitropyridine moiety can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole, pyridine, and benzothiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and alcohols are commonly used.

Major Products

    Oxidation: Products may include pyrrole-2,5-dione derivatives and sulfoxides.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science: It can be incorporated into polymers to enhance their electronic properties.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the design of fluorescent probes for imaging and diagnostic purposes.

Industry

    Dyes and Pigments: The compound’s structure allows for the development of novel dyes and pigments with specific properties.

    Electronic Devices: Potential use in organic semiconductors and photovoltaic cells.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The nitropyridine moiety can interact with enzymes and receptors, while the pyrrole and benzothiophene rings can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethyl-3-(1Z)-1-propen-1-yl-pyrazine
  • cis-2,5-dimethyl-3-hexene
  • 2,5-dimethyl-3-{(Z)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}-1H-pyrrole

Uniqueness

The uniqueness of 2-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the nitropyridine moiety, in particular, provides unique reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-13-9-15(11-24-25-20-8-7-16(12-23-20)27(28)29)14(2)26(13)21-18(10-22)17-5-3-4-6-19(17)30-21/h7-9,11-12H,3-6H2,1-2H3,(H,23,25)/b24-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPXTSWQTCQFGJ-MYKKPKGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C3=C(S2)CCCC3)C#N)C)C=NNC4=NC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=C(C3=C(S2)CCCC3)C#N)C)/C=N\NC4=NC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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